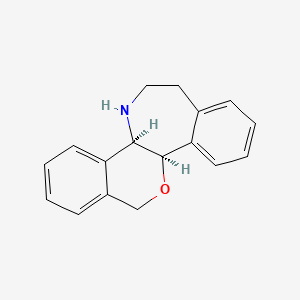

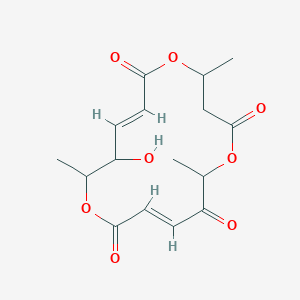

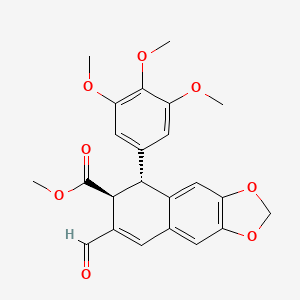

![molecular formula C83H133N3O26 B1244481 4-[[(1S,3E,5E,9E,11E,24E,28E,34S,36R)-15-[carboxy(hydroxy)methyl]-20,26,30,32-tetrahydroxy-18,21,25,27,29,31,36-heptamethyl-13,16-dioxo-19-[[(E)-3,7,11,13-tetrahydroxy-12-[[(E)-7-hydroxy-9-methoxy-4,4,6,8,8-pentamethyl-5,9-dioxonon-2-enoyl]amino]-2,6,8,10,14-pentamethylpentadec-8-enoyl]amino]-17,38-dioxa-14-azabicyclo[32.3.1]octatriaconta-3,5,9,11,24,28-hexaen-22-yl]oxy]-2-hydroxy-4-oxobutanoic acid](/img/structure/B1244481.png)

4-[[(1S,3E,5E,9E,11E,24E,28E,34S,36R)-15-[carboxy(hydroxy)methyl]-20,26,30,32-tetrahydroxy-18,21,25,27,29,31,36-heptamethyl-13,16-dioxo-19-[[(E)-3,7,11,13-tetrahydroxy-12-[[(E)-7-hydroxy-9-methoxy-4,4,6,8,8-pentamethyl-5,9-dioxonon-2-enoyl]amino]-2,6,8,10,14-pentamethylpentadec-8-enoyl]amino]-17,38-dioxa-14-azabicyclo[32.3.1]octatriaconta-3,5,9,11,24,28-hexaen-22-yl]oxy]-2-hydroxy-4-oxobutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[[(1S,3E,5E,9E,11E,24E,28E,34S,36R)-15-[carboxy(hydroxy)methyl]-20,26,30,32-tetrahydroxy-18,21,25,27,29,31,36-heptamethyl-13,16-dioxo-19-[[(E)-3,7,11,13-tetrahydroxy-12-[[(E)-7-hydroxy-9-methoxy-4,4,6,8,8-pentamethyl-5,9-dioxonon-2-enoyl]amino]-2,6,8,10,14-pentamethylpentadec-8-enoyl]amino]-17,38-dioxa-14-azabicyclo[32.3.1]octatriaconta-3,5,9,11,24,28-hexaen-22-yl]oxy]-2-hydroxy-4-oxobutanoic acid is a macrolide lactam compound isolated from marine sponges, specifically from the genus Chondropsis . It is known for its potent cytotoxicity against various tumor cell lines, making it a significant compound in cancer research .

Métodos De Preparación

4-[[(1S,3E,5E,9E,11E,24E,28E,34S,36R)-15-[carboxy(hydroxy)methyl]-20,26,30,32-tetrahydroxy-18,21,25,27,29,31,36-heptamethyl-13,16-dioxo-19-[[(E)-3,7,11,13-tetrahydroxy-12-[[(E)-7-hydroxy-9-methoxy-4,4,6,8,8-pentamethyl-5,9-dioxonon-2-enoyl]amino]-2,6,8,10,14-pentamethylpentadec-8-enoyl]amino]-17,38-dioxa-14-azabicyclo[32.3.1]octatriaconta-3,5,9,11,24,28-hexaen-22-yl]oxy]-2-hydroxy-4-oxobutanoic acid is typically isolated from marine sponges through extraction and purification processes. The structure of this compound was elucidated using spectroscopic methods . Synthetic routes for this compound involve complex organic synthesis techniques, often requiring multiple steps to construct the 37-membered ring macrolide lactam structure

Análisis De Reacciones Químicas

4-[[(1S,3E,5E,9E,11E,24E,28E,34S,36R)-15-[carboxy(hydroxy)methyl]-20,26,30,32-tetrahydroxy-18,21,25,27,29,31,36-heptamethyl-13,16-dioxo-19-[[(E)-3,7,11,13-tetrahydroxy-12-[[(E)-7-hydroxy-9-methoxy-4,4,6,8,8-pentamethyl-5,9-dioxonon-2-enoyl]amino]-2,6,8,10,14-pentamethylpentadec-8-enoyl]amino]-17,38-dioxa-14-azabicyclo[32.3.1]octatriaconta-3,5,9,11,24,28-hexaen-22-yl]oxy]-2-hydroxy-4-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups within the macrolide structure.

Reduction: Used to alter specific functional groups, potentially modifying the compound’s activity.

Substitution: Common reagents for these reactions include strong acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

4-[[(1S,3E,5E,9E,11E,24E,28E,34S,36R)-15-[carboxy(hydroxy)methyl]-20,26,30,32-tetrahydroxy-18,21,25,27,29,31,36-heptamethyl-13,16-dioxo-19-[[(E)-3,7,11,13-tetrahydroxy-12-[[(E)-7-hydroxy-9-methoxy-4,4,6,8,8-pentamethyl-5,9-dioxonon-2-enoyl]amino]-2,6,8,10,14-pentamethylpentadec-8-enoyl]amino]-17,38-dioxa-14-azabicyclo[32.3.1]octatriaconta-3,5,9,11,24,28-hexaen-22-yl]oxy]-2-hydroxy-4-oxobutanoic acid has several scientific research applications:

Chemistry: Used as a model compound for studying macrolide synthesis and reactions.

Biology: Investigated for its cytotoxic effects on various cell lines.

Medicine: Potential therapeutic agent for cancer treatment due to its ability to inhibit tumor cell growth.

Industry: Limited industrial applications due to its complex synthesis and high cost.

Mecanismo De Acción

4-[[(1S,3E,5E,9E,11E,24E,28E,34S,36R)-15-[carboxy(hydroxy)methyl]-20,26,30,32-tetrahydroxy-18,21,25,27,29,31,36-heptamethyl-13,16-dioxo-19-[[(E)-3,7,11,13-tetrahydroxy-12-[[(E)-7-hydroxy-9-methoxy-4,4,6,8,8-pentamethyl-5,9-dioxonon-2-enoyl]amino]-2,6,8,10,14-pentamethylpentadec-8-enoyl]amino]-17,38-dioxa-14-azabicyclo[32.3.1]octatriaconta-3,5,9,11,24,28-hexaen-22-yl]oxy]-2-hydroxy-4-oxobutanoic acid exerts its effects by inhibiting vacuolar-type H±ATPase (V-ATPase), an enzyme involved in acidifying intracellular compartments . This inhibition disrupts cellular processes, leading to cell death, particularly in tumor cells . The molecular targets and pathways involved include the V-ATPase subunits and associated signaling pathways .

Comparación Con Compuestos Similares

4-[[(1S,3E,5E,9E,11E,24E,28E,34S,36R)-15-[carboxy(hydroxy)methyl]-20,26,30,32-tetrahydroxy-18,21,25,27,29,31,36-heptamethyl-13,16-dioxo-19-[[(E)-3,7,11,13-tetrahydroxy-12-[[(E)-7-hydroxy-9-methoxy-4,4,6,8,8-pentamethyl-5,9-dioxonon-2-enoyl]amino]-2,6,8,10,14-pentamethylpentadec-8-enoyl]amino]-17,38-dioxa-14-azabicyclo[32.3.1]octatriaconta-3,5,9,11,24,28-hexaen-22-yl]oxy]-2-hydroxy-4-oxobutanoic acid is part of a class of compounds known as macrolide lactams. Similar compounds include:

Propiedades

Fórmula molecular |

C83H133N3O26 |

|---|---|

Peso molecular |

1588.9 g/mol |

Nombre IUPAC |

4-[[(1S,3E,5E,9E,11E,24E,28E,34S,36R)-15-[carboxy(hydroxy)methyl]-20,26,30,32-tetrahydroxy-18,21,25,27,29,31,36-heptamethyl-13,16-dioxo-19-[[(E)-3,7,11,13-tetrahydroxy-12-[[(E)-7-hydroxy-9-methoxy-4,4,6,8,8-pentamethyl-5,9-dioxonon-2-enoyl]amino]-2,6,8,10,14-pentamethylpentadec-8-enoyl]amino]-17,38-dioxa-14-azabicyclo[32.3.1]octatriaconta-3,5,9,11,24,28-hexaen-22-yl]oxy]-2-hydroxy-4-oxobutanoic acid |

InChI |

InChI=1S/C83H133N3O26/c1-43(2)68(93)66(84-63(91)35-36-82(15,16)75(100)54(13)76(101)83(17,18)81(108)109-19)72(97)50(9)40-48(7)69(94)45(4)31-33-58(87)52(11)77(102)86-65-55(14)110-80(107)67(74(99)79(105)106)85-62(90)30-28-26-24-22-20-21-23-25-27-29-56-37-44(3)38-57(111-56)41-59(88)51(10)71(96)49(8)39-47(6)70(95)46(5)32-34-61(53(12)73(65)98)112-64(92)42-60(89)78(103)104/h21,23-28,30,32,35-36,39-40,43-45,47,50-61,65-74,76,87-89,93-99,101H,20,22,29,31,33-34,37-38,41-42H2,1-19H3,(H,84,91)(H,85,90)(H,86,102)(H,103,104)(H,105,106)/b23-21+,26-24+,27-25+,30-28+,36-35+,46-32+,48-40+,49-39+/t44-,45?,47?,50?,51?,52?,53?,54?,55?,56-,57+,58?,59?,60?,61?,65?,66?,67?,68?,69?,70?,71?,72?,73?,74?,76?/m1/s1 |

Clave InChI |

WBOYXNHINMBQNA-PJWWVYAHSA-N |

SMILES isomérico |

C[C@@H]1C[C@H]2C/C=C/C=C/CC/C=C/C=C/C(=O)NC(C(=O)OC(C(C(C(C(C/C=C(/C(C(/C=C(/C(C(C(C[C@H](C1)O2)O)C)O)\C)C)O)\C)OC(=O)CC(C(=O)O)O)C)O)NC(=O)C(C)C(CCC(C)C(/C(=C/C(C)C(C(C(C(C)C)O)NC(=O)/C=C/C(C)(C)C(=O)C(C)C(C(C)(C)C(=O)OC)O)O)/C)O)O)C)C(C(=O)O)O |

SMILES canónico |

CC1CC2CC=CC=CCCC=CC=CC(=O)NC(C(=O)OC(C(C(C(C(CC=C(C(C(C=C(C(C(C(CC(C1)O2)O)C)O)C)C)O)C)OC(=O)CC(C(=O)O)O)C)O)NC(=O)C(C)C(CCC(C)C(C(=CC(C)C(C(C(C(C)C)O)NC(=O)C=CC(C)(C)C(=O)C(C)C(C(C)(C)C(=O)OC)O)O)C)O)O)C)C(C(=O)O)O |

Sinónimos |

chondropsin D |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

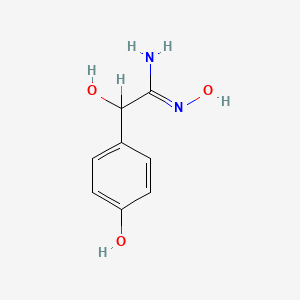

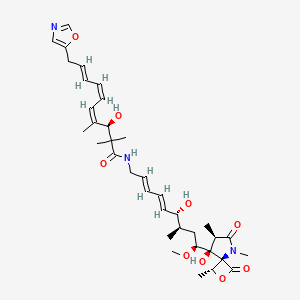

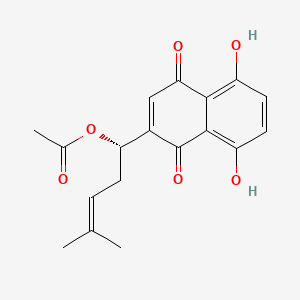

![{1-[2-(4-Carbamimidoyl-benzoylamino)-propionyl]-piperidin-4-yloxy}-acetic acid](/img/structure/B1244400.png)

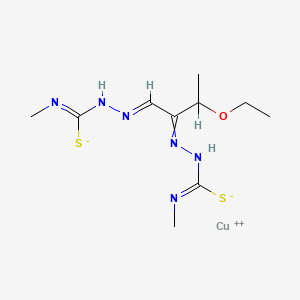

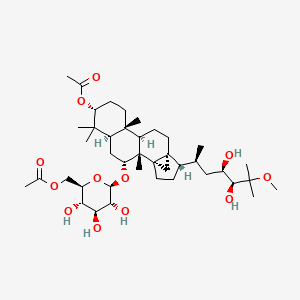

![6-[2-(5-Hydroxy-5-methylhexyl)-1,3-thiazol-4-yl]-4,5-dimethoxypyridine-2-carboxylic acid](/img/structure/B1244405.png)

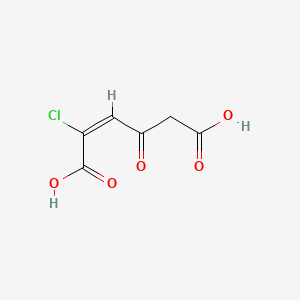

![Tetrasodium;2-[[4-[[4-[[5-[[5-[(1,5-disulfonatonaphthalen-2-yl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoylamino]-1-methylpyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]naphthalene-1,5-disulfonate](/img/structure/B1244410.png)